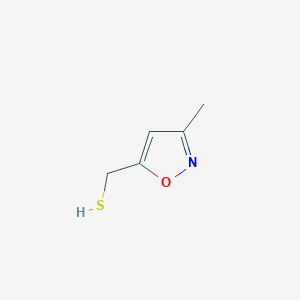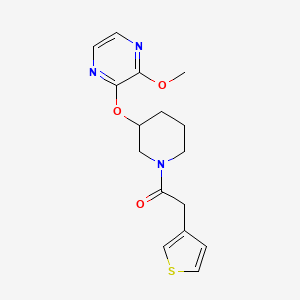![molecular formula C26H24FNO5S B2502524 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866340-52-5](/img/structure/B2502524.png)
6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial properties. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds that have been synthesized and analyzed in the research.
Synthesis Analysis
In the first paper, a related quinoline derivative, "2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one," was synthesized using the S-arylation method. This method is noted for its simplicity and high conversion rates with short reaction times . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of the synthesized quinoline derivative in the first paper was determined using crystallography. The compound crystallized in an orthorhombic system with specific unit cell parameters and was solved and refined to high precision . For "6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one," a similar approach could be used to elucidate its molecular structure, which would be crucial for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
The second paper discusses the transformations of quinoline derivatives under different conditions . For instance, cyclization and hydrolysis reactions were observed when the compounds were subjected to acidic and alkaline environments, respectively. These reactions are significant as they provide insights into the reactivity and potential chemical modifications of quinoline derivatives. The compound may also undergo similar transformations, which could be explored to further diversify its chemical profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one" are not directly reported, the properties of related compounds can offer some predictions. The first paper provides empirical formula, crystal system, space group, unit cell parameters, and temperature for the synthesized compound . These properties are essential for predicting solubility, stability, and reactivity. Additionally, the Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) determined by density functional theory (DFT), are valuable for understanding intermolecular interactions and electronic distribution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Quinoline Derivatives
Fluorescent Quinoline Compounds for Biological Studies : The synthesis and characterization of zinc(II)-specific fluorophores, Zinquin ester, and Zinquin acid, demonstrate the utility of quinoline derivatives as sensitive tools for studying biological zinc(II) (Mahadevan et al., 1996). These compounds can help in the visualization and quantification of zinc in various biological contexts.
Antitumor and Antibacterial Quinolines : The synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira reactions shows quinoline compounds' potential in cancer treatment. These derivatives exhibit selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin (McCarroll et al., 2007). Similarly, the development of new 2-sulfonylquinolone derivatives as potent broad-spectrum antibacterial agents highlights the therapeutic applications of quinoline compounds in combating resistant bacterial infections (Hashimoto et al., 2007).
Quinoline Derivatives as Fluorescent Probes : Novel stable fluorophores based on quinoline derivatives demonstrate strong fluorescence across a wide pH range, making them excellent candidates for biomedical analysis and fluorescent labeling in aqueous media (Hirano et al., 2004). This property is particularly useful for studying pH-dependent biological processes and for developing sensitive diagnostic tools.
Synthesis and Application in Carbohydrate Chemistry : The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcase the application of quinoline derivatives in complex carbohydrate synthesis. The Fsec group is highlighted for its stability under acidic conditions and its cleavage under mild basic conditions, offering a versatile tool for the protection of hydroxyl groups in the synthesis of complex carbohydrates (Spjut et al., 2010).
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5S/c1-3-32-20-8-11-22(12-9-20)34(30,31)25-17-28(16-18-6-5-7-19(27)14-18)24-13-10-21(33-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRVEPHSAMPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)


![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)


![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)